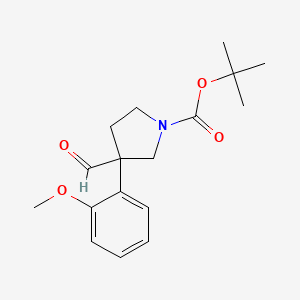
tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate
Übersicht
Beschreibung
Tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate (T-B-F-M-P-C) is an organic compound with a variety of uses in the laboratory, including in the synthesis of pharmaceuticals, agrochemicals, and other molecules. It is a versatile compound that can be used in many different ways and can be used to create a range of products.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate has a variety of applications in scientific research. It can be used as a starting material for the synthesis of a range of molecules, including pharmaceuticals, agrochemicals, and other molecules. It is also used as a catalyst for a variety of reactions, including the Suzuki-Miyaura cross-coupling reaction. Additionally, it can be used as a reactant in the synthesis of other compounds, such as tert-butyl 3-formyl-3-(2-methoxyphenyl)-1-piperidinecarboxylate.
Wirkmechanismus
Tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate acts as a catalyst for a variety of reactions, including the Suzuki-Miyaura cross-coupling reaction. In this reaction, the palladium catalyst functions as a Lewis acid, which binds to the aryl halide and facilitates the formation of a new carbon-carbon bond between the aryl halide and the boronic acid. The reaction is then completed with the addition of a base, which deprotonates the boronic acid and forms the desired product.
Biochemical and Physiological Effects
tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate has no known biochemical or physiological effects. It is a synthetic compound and is not found naturally in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The use of tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate in laboratory experiments has a number of advantages. It is a versatile compound that can be used in a variety of different reactions, and it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of using tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate in laboratory experiments is that it is toxic and should be handled with appropriate safety protocols.
Zukünftige Richtungen
There are a number of potential future directions for research involving tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate. One possibility is to explore the use of the compound in the synthesis of other molecules, such as pharmaceuticals or agrochemicals. Additionally, further research could be conducted to investigate the potential use of the compound as a catalyst or reactant in other reactions. Finally, research could be conducted to explore the potential toxicity of the compound and develop methods to reduce its toxicity.
Eigenschaften
IUPAC Name |
tert-butyl 3-formyl-3-(2-methoxyphenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(20)18-10-9-17(11-18,12-19)13-7-5-6-8-14(13)21-4/h5-8,12H,9-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAOPEQEHXKXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C=O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-formyl-3-(2-methoxyphenyl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



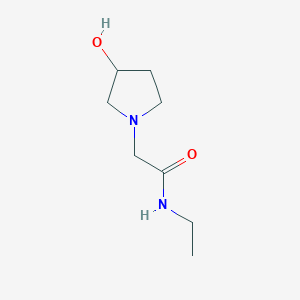
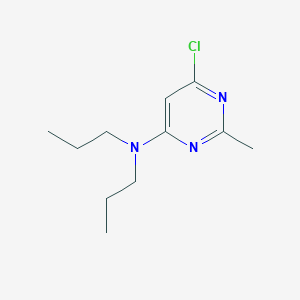





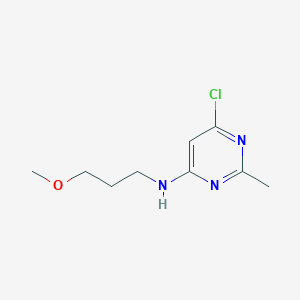
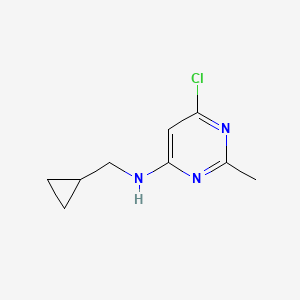


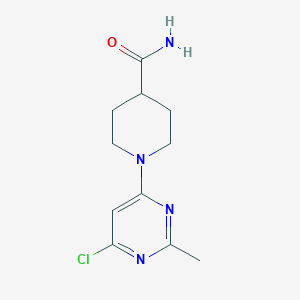
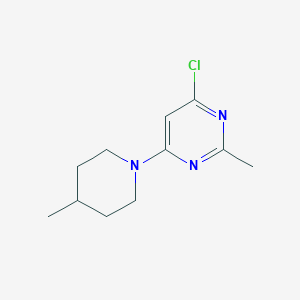
![[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1467536.png)